molecular formula C14H9ClF3NO B287391 N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287391
M. Wt: 299.67 g/mol
InChI Key: IEWWTKVYWQMDQW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Mechanism of Action

CTB acts as a retrograde tracer by binding to gangliosides on the neuronal membrane. Gangliosides are sialic acid-containing glycosphingolipids that are abundant in the plasma membrane of neurons. CTB binds to the terminal sialic acid residues of gangliosides and is internalized by endocytosis. Once inside the neuron, CTB is transported retrogradely along the axons to the cell bodies.
Biochemical and Physiological Effects:
CTB has no known biochemical or physiological effects on the neurons it labels. It does not alter the electrophysiological properties of the neurons or affect their viability.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CTB is its high selectivity for labeling neurons. CTB binds specifically to gangliosides on the neuronal membrane, allowing for precise identification of the source of input to a particular brain region. CTB is also stable and can be stored for long periods without losing its labeling properties.
However, one of the limitations of CTB is its inability to cross synapses. CTB labels only the neurons that directly innervate the injection site and does not label neurons that receive input from these neurons via synapses. This can limit the scope of the study and may require additional tracers to label the entire neural circuitry.

Future Directions

CTB has significant potential for future research in various fields. One of the future directions for CTB is its application in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. CTB can be used to identify the specific neural pathways affected by these diseases and may help in the development of targeted therapies.
Another future direction for CTB is its application in the study of neural plasticity. CTB can be used to identify the specific neural pathways involved in learning and memory and may help in the development of therapies for cognitive disorders.
Conclusion:
In conclusion, CTB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a retrograde tracer that binds specifically to gangliosides on the neuronal membrane, allowing for precise identification of the source of input to a particular brain region. CTB has significant potential for future research in various fields, including the study of neurodegenerative diseases and neural plasticity.

Synthesis Methods

CTB can be synthesized using various methods, including the reaction between 4-chloroaniline and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 4-chloroaniline and 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of CTB obtained from these methods is around 60-80%.

Scientific Research Applications

CTB has been extensively studied for its potential applications in various fields. One of the significant applications of CTB is in the field of neuroscience, where it is used as a retrograde tracer to study the neural pathways in the brain. CTB is taken up by neurons and transported retrogradely along axons to the cell bodies, allowing researchers to identify the source of input to a particular brain region.

properties

Product Name

N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C14H9ClF3NO

Molecular Weight

299.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9ClF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20)

InChI Key

IEWWTKVYWQMDQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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